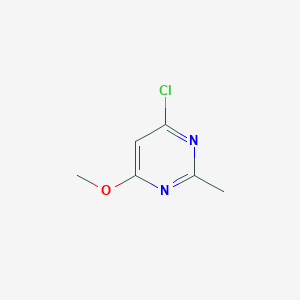

4-Chloro-6-methoxy-2-methylpyrimidine

説明

The Pyrimidine (B1678525) Nucleus as a Versatile Heterocyclic Synthon

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. researchgate.net This fundamental structure is a cornerstone of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. sjomr.org.in Beyond its role in genetic material, the pyrimidine nucleus is found in various natural and synthetic compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The synthetic versatility of the pyrimidine scaffold allows for the generation of a vast library of derivatives with diverse structural modifications at the 2, 4, 5, and 6 positions. sjomr.org.in This adaptability has made pyrimidines a privileged structure in drug discovery, with derivatives exhibiting activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. wisdomlib.orgorientjchem.org The ability to readily functionalize the pyrimidine ring makes it an invaluable synthon for constructing complex molecular architectures. orientjchem.org

Strategic Significance of Chloro and Methoxy (B1213986) Substitution Patterns on Pyrimidine Rings

The presence and position of chloro and methoxy substituents on the pyrimidine ring are of strategic importance, profoundly influencing the molecule's reactivity and biological interactions. The chlorine atom, particularly at the C4 position, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgyoutube.com This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines and alcohols, to build more complex molecular scaffolds. mdpi.com

Furthermore, the chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups to the pyrimidine core. The regioselectivity of these coupling reactions on dichloropyrimidines often favors the C4 position over the C2 position. researchgate.net

The methoxy group, on the other hand, can modulate the electronic properties of the pyrimidine ring and influence the molecule's conformation and binding affinity to biological targets. Its presence can be crucial for interactions within the active sites of enzymes or receptors. The synthesis of methoxy-substituted pyrimidines can be achieved through the nucleophilic displacement of a chloro group with a methoxide (B1231860) source or by the chlorination of a hydroxypyrimidine followed by methoxylation. google.com

The interplay between the electron-withdrawing nature of the chloro group and the electron-donating character of the methoxy group creates a unique electronic environment on the pyrimidine ring, which can be exploited for selective chemical transformations and for fine-tuning the pharmacological profile of the resulting molecules.

Overview of Research Trajectories for 4-Chloro-6-methoxy-2-methylpyrimidine and its Congeners

Research involving this compound and its closely related analogs, often referred to as congeners, primarily focuses on leveraging the reactive chloro group for the synthesis of more elaborate molecules with potential biological activity. While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its congeners provide a clear indication of its potential applications.

A notable congener, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), is recognized as a versatile scaffold. mdpi.com Research on this compound has demonstrated its utility in Suzuki-Miyaura coupling reactions to produce 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com Additionally, the chloro group is readily displaced by amines and alcohols, and the methylthio group can be oxidized to a sulfone, further expanding its synthetic utility. mdpi.com

Another similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), has been synthesized and presented as a useful multifunctionalized pyrimidine scaffold. mdpi.comresearchgate.net Its synthesis from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) highlights a regioselective substitution of one chlorine atom. mdpi.com

The general research direction for these halogenated methoxypyrimidines involves their use as key intermediates in the synthesis of potential kinase inhibitors for cancer therapy and as precursors for compounds with antiviral properties. The synthetic strategies often revolve around the selective functionalization of the C4 position through cross-coupling or nucleophilic substitution reactions. For instance, the synthesis of the similarly substituted 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a key intermediate for quinoline-based inhibitors, underscoring the importance of this substitution pattern in medicinal chemistry. atlantis-press.com

The research on these and other substituted pyrimidines continues to be a vibrant area, with ongoing efforts to develop novel synthetic methodologies and to explore the biological activities of the resulting compounds. mdpi.comwisdomlib.orgorientjchem.org

特性

IUPAC Name |

4-chloro-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCOGKFWUYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609458 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-39-7 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigative Studies on the Reactivity and Transformation Pathways of 4 Chloro 6 Methoxy 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the chloro substituent, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. The chlorine atom at the C-4 position serves as a competent leaving group, readily displaced by various nucleophiles.

Aminolysis Reactions and Derivatization with Primary and Secondary Amines

The reaction of 4-chloro-6-methoxy-2-methylpyrimidine with primary and secondary amines, known as aminolysis, is a fundamental method for synthesizing 4-aminopyrimidine (B60600) derivatives. The chlorine atom at the C-4 position is susceptible to displacement by amine nucleophiles. This reactivity is analogous to that observed in structurally similar compounds such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), which readily undergoes amine displacement of the chloride. mdpi.comchemicalbook.com The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through the reaction of dichloropyrimidines with a range of substituted anilines, demonstrating the broad scope of this transformation for creating C-N bonds. nih.gov Non-catalyzed SNAr conditions are often sufficient for these reactions, particularly with nucleophilic amines. researchgate.net

| Substrate | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine (B16783) | Aniline (B41778) | 4-Anilino-6-chloropyrimidine | nih.gov |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Generic Amine (R-NH2) | 4-Amino(R)-6-methoxy-2-(methylthio)pyrimidine | mdpi.comchemicalbook.com |

| 2,4-Dichloropyrimidine (B19661) | Dialkylamines | 2-Amino-4-chloropyrimidine | researchgate.net |

Alkoxylation and Thiolysis Reactions

Similarly to aminolysis, this compound can undergo alkoxylation and thiolysis, where the chlorine atom is displaced by alcohol or thiol nucleophiles, respectively. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or thiolate anion. For instance, the closely related substrate 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts exclusively at the C-4 position with sodium ethoxide in ethanol (B145695) at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield (89%). mdpi.comresearchgate.net This highlights the facility of alkoxylation at the C-4 position. The reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with sodium methyl mercaptide is also reported to proceed in high yield (95.6%) to give 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org These examples demonstrate that alkoxides and thiolates are effective nucleophiles for displacing the chloro group on the pyrimidine ring.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | Ethanol, 20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.comresearchgate.net |

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium Methyl Mercaptide | Not specified | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6% | asianpubs.org |

| 4-Chloro-6-methoxy-pyrimidine | Hydrogen Halide | Not specified | 4-Chloro-6-hydroxypyrimidine | Not specified | google.com |

Regiochemical Control in SNAr Processes

In pyrimidines with multiple potential leaving groups, the regioselectivity of the SNAr reaction is a critical consideration. For substrates like 2,4-dichloropyrimidine, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can significantly influence this selectivity. For a 2,4-dichloropyrimidine with an electron-donating methoxy (B1213986) group at the C-6 position, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows that the LUMO lobes at C-2 and C-4 are similar in size, which might suggest a mixture of products. wuxiapptec.com Despite this, transition state calculations indicate that the reaction is still selective, with the specific site of attack depending on the nucleophile. wuxiapptec.com In the case of 2-MeSO2-4-chloropyrimidine, SNAr reactions with amines occur at C-4, whereas alkoxides react selectively at C-2, a phenomenon attributed to the formation of a hydrogen bond complex between the alkoxide and the acidic protons of the methylsulfonyl group, which directs the nucleophile to the C-2 position. wuxiapptec.com In some cases, an alkoxy group itself can act as a leaving group, especially when activated by an electron-withdrawing group like a nitro substituent. chemrxiv.org For this compound, the combined electronic effects of the methoxy and methyl groups are expected to direct nucleophilic attack to the C-4 position, which is the most common observation for such systems.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond SNAr reactions, the chlorine atom on this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound, such as a boronic acid. libretexts.org This reaction is highly effective for creating C-C bonds and is applicable to heteroaryl chlorides. The analogous compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to undergo Suzuki-Miyaura coupling to produce 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.comchemicalbook.com The reaction is versatile, and a two-step sequence of Suzuki-Miyaura coupling followed by hydrodechlorination has been used to synthesize 4-arylpyrimidines from 4,6-dichloropyrimidine. researchgate.net Modern protocols often utilize microwave assistance to accelerate the reaction, and green chemistry approaches have been developed that use water as the reaction medium, often facilitated by surfactants. researchgate.netmdpi.comcore.ac.ukcem.com These advances make the Suzuki-Miyaura coupling a robust method for modifying the pyrimidine core.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Arylboronic Acid | Palladium catalyst | 4-Aryl-6-methoxy-2-(methylthio)pyrimidine | mdpi.comchemicalbook.com |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acids | Palladium catalyst / Microwave | C4-Substituted Pyrimidines | mdpi.com |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(OAc)2/Dicyclohexyl(2-biphenyl)phosphine/K3PO4 | 4-Aryl-6-chloropyrimidine | researchgate.net |

| 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine | Boronic Acid | Micellar Catalysis in Water | Coupled Biaryl Product | researchgate.net |

Exploration of Other Coupling Reactions for C-C, C-N, and C-O Bond Formation

The reactivity of the C-Cl bond in this compound extends to other important palladium-catalyzed cross-coupling reactions, enabling the formation of a diverse array of C-C, C-N, and C-O bonds.

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction provides a powerful and general method for the synthesis of aryl amines from aryl halides and amines, catalyzed by palladium complexes. wikipedia.orgrug.nl It has largely replaced harsher, traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with heteroaryl chlorides. researchgate.netrug.nlnih.gov While a specific application to this compound is not detailed in the provided sources, the general utility for coupling heteroaryl chlorides suggests its high potential in this context. nih.gov

C-C Bond Formation (Negishi and Sonogashira Couplings):

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. organic-chemistry.orgorgsyn.org A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. nih.gov It is a valuable tool for preparing biaryls and has been successfully applied to the coupling of heteroaryl chlorides. orgsyn.orgnih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It is a fundamental tool for synthesizing molecules with increased conjugation and rigidity. nih.gov Modern, copper-free protocols have been developed that proceed under mild conditions. organic-chemistry.orgnih.gov The reaction is applicable to various heteroaryl chlorides, making it a viable method for introducing alkynyl moieties onto the pyrimidine ring. researchgate.netrsc.org

| Reaction Name | Bond Formed | Coupling Partners | General Catalyst | Potential Application | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Palladium/Phosphine Ligand | Synthesis of 4-aminopyrimidine derivatives | wikipedia.orgrug.nl |

| Negishi Coupling | C-C | Aryl Halide + Organozinc Reagent | Palladium or Nickel | Synthesis of 4-alkyl/aryl-pyrimidines | organic-chemistry.orgorgsyn.org |

| Sonogashira Coupling | C-C (sp²-sp) | Aryl Halide + Terminal Alkyne | Palladium/Copper | Synthesis of 4-alkynylpyrimidines | wikipedia.orgorganic-chemistry.org |

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more difficult compared to benzene. wikipedia.orgresearchgate.netwikipedia.org The electron-withdrawing nature of the nitrogen atoms reduces the electron density of the ring carbons, particularly at the 2, 4, and 6-positions. Consequently, the C-5 position is the least electron-deficient and the most favorable site for electrophilic attack, should the reaction proceed. wikipedia.org

For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating (activating) groups is typically required. researchgate.net In the case of this compound, the ring is substituted with one deactivating group (chloro) and two weakly activating groups (methyl and methoxy). The combined electronic effect of these substituents is generally insufficient to overcome the intrinsic low reactivity of the pyrimidine nucleus.

| Reaction Type | Position | Reactivity Assessment | Supporting Evidence |

| Halogenation | C-5 | Low / Unlikely | The pyrimidine ring is electron-deficient. wikipedia.org A C-5 chlorination attempt on a similar substrate failed. mdpi.com |

| Nitration | C-5 | Low / Unlikely | Requires strong activating groups not present on the substrate. researchgate.netoregonstate.edu |

| Sulfonation | C-5 | Low / Unlikely | The pyrimidine ring is deactivated towards electrophiles. wikipedia.org |

| Friedel-Crafts | C-5 | Very Unlikely | The Lewis acid catalyst would coordinate with the ring nitrogens, causing further deactivation. wikipedia.org |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is primarily dictated by the individual substituents, as the pyrimidine ring itself is relatively stable under typical redox conditions. The most significant transformations involve the reduction of the chloro group and the oxidation of related sulfur-containing analogues.

Reductive dehalogenation is a common reaction for chloropyrimidines. oregonstate.edu The chloro group at the C-4 position can be removed and replaced with a hydrogen atom using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon in the presence of a base like magnesium oxide or sodium hydroxide, is a standard method for this transformation. oregonstate.edu This process effectively converts the chloropyrimidine into its corresponding des-chloro derivative.

Conversely, the pyrimidine ring and its methyl and methoxy substituents are generally resistant to oxidation under mild conditions. The most notable oxidative chemistry related to this scaffold involves derivatives containing a sulfur atom at the C-2 position, which is highly susceptible to oxidation.

Reactions of Methyl and Methoxy Substituents

The methyl and methoxy groups attached to the pyrimidine ring exhibit characteristic reactivities, although they are generally less reactive than the chloro substituent in nucleophilic substitution reactions.

The methoxy group at C-6 is relatively stable but can undergo nucleophilic displacement under certain conditions. For instance, hydrolysis to a hydroxyl group or aminolysis with amines can occur, though these reactions often require forcing conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups elsewhere on the ring, such as a nitro group at C-5. nih.govchemrxiv.org In comparison to the C-4 chloro group, the C-6 methoxy group is a poorer leaving group in SNAr reactions.

The methyl group at C-2 is generally the most unreactive substituent on the ring towards ionic reactions. It does not typically participate in oxidation or reduction reactions under standard laboratory conditions. However, under free-radical conditions, the methyl group can undergo side-chain halogenation. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of 4-chloro-6-methoxy-2-(bromomethyl)pyrimidine. acs.org

Strategic Derivatization and Analog Development from 4 Chloro 6 Methoxy 2 Methylpyrimidine

Synthesis of Functionalized Pyrimidine (B1678525) Conjugates

The inherent reactivity of the C4-chloro substituent is frequently exploited to conjugate the pyrimidine core with various functional groups, particularly amines, and to construct more complex fused heterocyclic systems.

The displacement of the C4-chloride with amine nucleophiles is a fundamental and widely used strategy for creating functionalized aminopyrimidines. This SNAr reaction is a robust method for generating libraries of compounds for biological screening.

The general approach involves reacting 4-chloro-6-methoxy-2-methylpyrimidine with a primary or secondary amine, often in the presence of a base and a suitable solvent. While direct examples for this compound are specific to proprietary research, the reaction mechanism is well-documented for structurally similar chloropyrimidines. For instance, studies on 2-amino-4,6-dichloropyrimidine (B145751) demonstrate its reaction with a wide array of amines to produce 6-chloro-4-(N-substituted)-2,4-pyrimidinediamines in good to excellent yields. nih.govmdpi.com This reaction is typically performed by fusing the reactants without a solvent or catalyst, highlighting its efficiency. nih.gov Similarly, the reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with various primary and secondary amines has been explored to produce potential medicinal agents. researchgate.net

This established reactivity pattern allows for the predictable synthesis of a variety of 4-amino-6-methoxy-2-methylpyrimidine derivatives. The introduction of different amino substituents can significantly alter the molecule's physicochemical properties and biological activity.

Table 1: Representative Synthesis of Substituted Aminopyrimidines from Analogous Chloropyrimidines This table illustrates the types of aminopyrimidine derivatives that can be synthesized based on established reactions with similar starting materials.

| Starting Material | Amine Reagent | Product | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine | Aniline (B41778) | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | 85% | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 84% | nih.govmdpi.com |

| 2-Amino-4,6-dichloropyrimidine | 3,4-Dimethylaniline | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84% | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | 4-Bromoaniline | 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine | 80% | mdpi.com |

The pyrimidine ring is a privileged scaffold that appears in numerous bioactive molecules. nih.gov Fusing the pyrimidine core of this compound with other heterocyclic rings is a key strategy to create novel chemical entities. nih.gov These bicyclic systems often exhibit enhanced biological activity compared to their monocyclic precursors.

One powerful method for this construction is the intramolecular SNAr cyclization. This can be achieved by first reacting the C4-chloro position with a nucleophile that contains a second reactive group. For example, reacting a chloropyrimidine with an aminoalkyl chloride can lead to unexpected and unprecedented products through intramolecular cyclization and subsequent fragmentation. nih.gov

Another approach involves multi-component reactions. A conceptually new three-component reaction has been developed to construct six-membered fused N-heterocyclic rings, affording (pyrazolo)pyrimidines and (pyrazolo)pyridines. nih.gov This reaction, catalyzed by triflic acid, demonstrates a sophisticated method for building molecular complexity from simple precursors. nih.gov

Furthermore, the derivatization of analogous pyrimidines has led to the synthesis of fused systems like pyrrolo[2,3-d]pyrimidinones through condensation reactions, highlighting the versatility of the pyrimidine scaffold in constructing polycyclic systems. mdpi.com

Table 2: Examples of Pyrimidine-Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Precursor Type | Reference |

| (Pyrazolo)pyrimidines | Three-component reaction | Pyrazole (B372694), Aldehyde, Amine | nih.gov |

| Pyrrolo[2,3-d]pyrimidinones | Condensation reaction | Substituted pyrimidine | |

| Imidazo[4,5-c]quinolines | Intramolecular Cyclization | Substituted aminopyrimidine | nih.gov |

Incorporation into Complex Bioactive Scaffolds

The this compound moiety can be incorporated as a key structural element within larger, more complex bioactive molecules, such as quinoline (B57606), quinazoline (B50416), and imidazole (B134444) derivatives.

Quinoline and quinazoline derivatives are important classes of heterocyclic compounds with a broad range of biological activities, including applications as anticancer agents. atlantis-press.comresearchgate.netnih.gov The synthesis of these scaffolds often involves multi-step sequences where a pyrimidine-like precursor is a key intermediate.

For example, a key intermediate for certain quinoline-based PI3K/mTOR inhibitors, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, is synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination, achieving a high yield of 85%. atlantis-press.comresearchgate.net This highlights a pathway where aniline derivatives are used to construct the quinoline core, which shares structural motifs (methoxy and methyl groups) with the target pyrimidine. The synthesis of various quinoline derivatives can be achieved through several classic named reactions, including the Skraup, Combes, and Knorr syntheses, which build the quinoline ring system from anilines and carbonyl compounds. iipseries.org

The synthesis of quinazoline derivatives can be achieved from precursors like anthranilic acid and formamide (B127407) or through the reaction of benzoxazinone (B8607429) with various amines. researchgate.net The structural features of this compound make it a potential precursor for building blocks that could be used in such syntheses to generate novel quinazoline analogs.

The development of pyrimidines bearing imidazole or imidazoline (B1206853) rings is another important avenue for creating bioactive compounds. These fused or conjugated systems often exhibit unique pharmacological profiles.

A relevant synthetic pathway involves the derivatization of quinoline systems that are themselves derived from precursors sharing features with this compound. For instance, 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline can be condensed with reagents like benzylamine (B48309) or ethanolamine. researchgate.net The subsequent cyclization of these intermediates can furnish 2H-imidazo[4,5-c]quinoline derivatives. researchgate.net Specifically, the condensation of the chloroquinoline with glycine (B1666218) in a sodium carbonate solution is another route to yield these fused imidazole systems. researchgate.net This demonstrates a clear, albeit multi-step, synthetic connection from a core structure related to our target compound to complex imidazole-fused systems.

Design and Synthesis of Pyrimidine-Based Ligands and Supramolecular Components

The structural features of this compound make it an attractive candidate for the design of ligands for metal coordination and components for supramolecular assembly. The pyrimidine ring contains two nitrogen atoms (N1 and N3) that can act as Lewis bases, making them potential coordination sites for metal ions.

The design of such ligands can be finely tuned by modifying the substituents on the pyrimidine ring. For example, replacing the C4-chloro group with various N-donor, O-donor, or S-donor ligands via SNAr reactions can create a series of bidentate or polydentate ligands with varying coordination properties.

In the realm of supramolecular chemistry, the ability to form specific and directional non-covalent interactions is paramount. The crystal structure analysis of a related compound, 4-chloro-6-methoxypyrimidin-2-amine, reveals the formation of distinct hydrogen bonding patterns. researchgate.net In the solid state, molecules are linked by N—H···N hydrogen bonds to form inversion dimers, which are then further connected by N—H···O hydrogen bonds into a wavy sheet structure. researchgate.net This capacity for self-assembly via hydrogen bonding indicates that derivatives of this compound, particularly those with amino groups introduced at the C4 position, could be designed to form predictable supramolecular architectures such as tapes, sheets, or rosettes.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 Chloro 6 Methoxy 2 Methylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the molecular structure of organic compounds in solution. High-resolution NMR techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Chloro-6-methoxy-2-methylpyrimidine provide the foundational data for its structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine (B1678525) ring. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) and methyl groups create a distinct electronic environment for each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The aromatic proton at the C5 position is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent chloro and methoxy groups. The methyl and methoxy protons will also appear as singlets, with their chemical shifts being characteristic of these functional groups attached to an aromatic system.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) are particularly informative. The carbon attached to the chlorine atom (C4) is expected to be significantly deshielded. Conversely, the carbons attached to the nitrogen and oxygen atoms (C2, C6) will also exhibit characteristic shifts. The carbon of the methyl group and the methoxy group will appear in the aliphatic region of the spectrum.

A detailed analysis of a closely related compound, 2-amino-4-chloro-6-methoxypyrimidine (B129847), reveals characteristic chemical shifts that can be used for comparative purposes. In this derivative, the aromatic proton (H5) appears at approximately 6.2 ppm, while the methoxy protons are observed around 3.9 ppm. The ¹³C NMR spectrum of this analogue shows the C4 carbon at approximately 160 ppm and the C6 carbon at around 170 ppm, reflecting the influence of the attached chlorine and methoxy groups, respectively.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~25 |

| C5-H | ~6.5 | ~110 |

| C6-OCH₃ | ~4.0 | ~55 |

| C2 | - | ~165 |

| C4 | - | ~160 |

| C5 | - | ~110 |

| C6 | - | ~170 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of proton-proton coupling for the isolated aromatic, methyl, and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For the target molecule, the HSQC would show cross-peaks connecting the C5-H proton to the C5 carbon, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

The methyl protons (at C2) showing correlations to C2 and C6.

The methoxy protons (at C6) showing a correlation to C6.

The aromatic proton (at C5) showing correlations to C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this molecule, a NOESY spectrum could reveal through-space interactions between the C5-H proton and the protons of the C6-methoxy group, as well as the C2-methyl group, providing further confirmation of the substituent positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. The high-resolution mass of this ion would allow for the precise determination of the molecular formula, C₆H₇ClN₂O. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation of the protonated this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for halogenated and methoxy-substituted pyrimidines include the loss of small neutral molecules such as HCl, CH₂O (formaldehyde), and CH₃ radical.

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl | Protonated 6-methoxy-2-methylpyrimidine |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O | Protonated 4-chloro-2-methyl-6-hydroxypyrimidine |

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Protonated 4-chloro-6-methoxypyrimidine (B185298) radical cation |

| [M+H - HCl]⁺ | [M+H - HCl - HCN]⁺ | HCN | Fragment from pyrimidine ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The vibrational spectra of pyrimidine derivatives are complex due to the various stretching and bending modes of the ring and its substituents. A detailed vibrational analysis of 2-amino-4-chloro-6-methoxypyrimidine provides a solid foundation for interpreting the spectrum of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic protons, C-N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the substituents will also give rise to characteristic Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 | 2950-2850 |

| C=N stretch (ring) | 1600-1550 | 1600-1550 |

| C=C stretch (ring) | 1550-1450 | 1550-1450 |

| C-O stretch (methoxy) | 1250-1000 | 1250-1000 |

| C-Cl stretch | 800-600 | 800-600 |

Note: These are general ranges and the exact positions of the bands will be influenced by the specific molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. researchgate.net This method is fundamental for determining molecular geometry, bond lengths, bond angles, and understanding the intermolecular forces that govern crystal packing. researchgate.netias.ac.in For pyrimidine derivatives, which are of great interest in medicinal chemistry and materials science, X-ray diffraction studies are crucial for elucidating structure-property relationships. nih.govmdpi.com

The molecular structure of the analogous compound, 4-chloro-6-methoxypyrimidin-2-amine, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the pyrimidine ring is essentially planar, a common feature for this heterocyclic system. researchgate.net The planarity of the ring is a key determinant of its electronic and interaction properties.

The key geometric parameters for 4-chloro-6-methoxypyrimidin-2-amine are detailed in the table below. These values provide a reliable approximation for the expected geometry of this compound. The bond lengths and angles are influenced by the electronic effects of the substituents. The electronegative chlorine atom and the electron-donating methoxy and amino groups modulate the electron density distribution within the pyrimidine ring, which in turn affects the bond characteristics. nih.gov

Table 1: Selected Bond Lengths and Angles for 4-Chloro-6-methoxypyrimidin-2-amine Data sourced from a study on a closely related derivative and intended for comparative purposes. researchgate.net

| Bond/Angle | Value (Å/°) |

| C2-N3 | 1.345(2) |

| C4-C5 | 1.383(2) |

| C5-C6 | 1.385(2) |

| C6-N1 | 1.340(2) |

| C4-Cl1 | 1.739(1) |

| C6-O1 | 1.344(2) |

| N1-C2-N3 | 126.9(1) |

| C2-N3-C4 | 115.5(1) |

| N3-C4-C5 | 123.8(1) |

| C4-C5-C6 | 117.8(1) |

| C5-C6-N1 | 121.7(1) |

| C6-N1-C2 | 114.3(1) |

This interactive table provides key bond lengths and angles, illustrating the geometry of the pyrimidine ring.

Conformational preferences in such molecules are generally limited due to the rigidity of the aromatic pyrimidine ring. The primary conformational flexibility would arise from the rotation of the methoxy group's methyl moiety. In the crystal structure of the 2-amino derivative, the methoxy group is observed to be nearly coplanar with the pyrimidine ring, which suggests a preference for a conformation that maximizes electronic conjugation or minimizes steric hindrance. researchgate.net

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which can include hydrogen bonds, halogen bonds, and van der Waals forces. ias.ac.inrsc.org In the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine, the packing is dominated by hydrogen bonding. researchgate.net

Specifically, adjacent molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers with an R(2)2(8) ring motif. researchgate.net These dimers are then further connected through N-H···O hydrogen bonds, creating an undulating sheet-like structure. researchgate.net This intricate network of hydrogen bonds is a primary stabilizing force in the crystal lattice.

Table 2: Potential Intermolecular Interactions in this compound Derivatives Based on crystallographic data of related pyrimidine structures. researchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | N-H (amino) | N (pyrimidine) | Observed in the 2-amino derivative, forming dimeric motifs. researchgate.net |

| Hydrogen Bonding | N-H (amino) | O (methoxy) | Further links the dimeric units into sheets in the 2-amino derivative. researchgate.net |

| Halogen Bonding | C-Cl | N/O | A potential interaction in the title compound, influencing packing. |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Expected to contribute to the stabilization of the crystal lattice. nih.gov |

| van der Waals Forces | All atoms | All atoms | Ubiquitous forces that contribute to the overall cohesion of the crystal. |

This interactive table outlines the types of intermolecular interactions that are significant in the crystal structures of chloromethoxypyrimidine derivatives.

In the case of 4-chloro-6-methoxypyrimidin-2-amine, the interplay of N-H···N and N-H···O hydrogen bonds results in a two-dimensional sheet-like supramolecular assembly. researchgate.net This demonstrates how specific and directional interactions can be used to build complex architectures from simple molecular building blocks.

For this compound, the supramolecular architecture would be dictated by a different set of interactions. The absence of strong hydrogen bond donors suggests that the supramolecular assembly might be governed by weaker interactions such as C-H···N/O hydrogen bonds and halogen bonds. The resulting architecture could range from simple layered structures driven by π-π stacking to more complex three-dimensional networks, depending on the subtle interplay of these weaker forces. The concept of "designer crystals" leverages this understanding to predict and create crystalline materials with desired properties by carefully selecting molecular precursors with specific functional groups that can form predictable supramolecular synthons. ias.ac.in

Computational Chemistry and Quantum Chemical Investigations on 4 Chloro 6 Methoxy 2 Methylpyrimidine Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the precise calculation of molecular properties from first principles. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and efficient method for studying pyrimidine (B1678525) derivatives, balancing computational cost with accuracy. nih.govnih.gov Ab initio calculations, while often more computationally intensive, provide a rigorous theoretical benchmark. These methods are foundational for optimizing molecular structures and predicting a wide array of chemical phenomena. nih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. For pyrimidine derivatives, calculations are frequently performed using DFT with basis sets such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govmdpi.com

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These computed values can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. tandfonline.com For 4-Chloro-6-methoxy-2-methylpyrimidine, the optimized geometry would reveal a nearly planar pyrimidine ring, a characteristic feature of such aromatic systems. nih.gov The electronic structure, including the distribution of electron density and molecular orbital energies, is also determined, offering fundamental insights into the molecule's reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar pyrimidine systems.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C2-N1 | 1.34 Å | |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.41 Å | |

| C5-C4 | 1.39 Å | |

| C4-N3 | 1.32 Å | |

| N3-C2 | 1.35 Å | |

| C4-Cl | 1.74 Å | |

| C6-O | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C2-C (methyl) | 1.51 Å | |

| Bond Angles | ||

| N1-C2-N3 | 125.5° | |

| C2-N3-C4 | 116.0° | |

| N3-C4-C5 | 127.0° | |

| C4-C5-C6 | 115.5° | |

| C5-C6-N1 | 120.0° | |

| C6-N1-C2 | 116.0° | |

| Dihedral Angle | ||

| C5-C6-O-C(methoxy) | ~180° |

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which serves as a crucial tool for structural elucidation. nih.gov

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis calculates the normal modes of vibration for a molecule in its optimized geometry. q-chem.com These calculations yield frequencies that correspond to peaks in infrared (IR) and Raman spectra. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for the assignment of specific vibrational modes, such as C-H stretching, ring breathing modes, and C-Cl stretching, to observed spectral bands. acs.orgnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another vital application. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei. nih.gov These tensors are then used to predict ¹H and ¹³C NMR chemical shifts. Comparing calculated shifts with experimental data can confirm a proposed structure or help in the assignment of complex spectra. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: These are illustrative assignments based on DFT calculations of halogenated and methoxy-substituted pyrimidines.)

| Frequency (cm⁻¹, Scaled) | Assignment | Vibrational Mode Description |

| ~3050 | ν(C-H) | Aromatic C-H stretch (at C5) |

| ~2950 | νₐₛ(CH₃) | Asymmetric C-H stretch (methyl & methoxy) |

| ~2850 | νₛ(CH₃) | Symmetric C-H stretch (methyl & methoxy) |

| ~1580 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |

| ~1450 | δ(CH₃) | Methyl group bending |

| ~1250 | νₐₛ(C-O-C) | Asymmetric C-O-C stretch (methoxy) |

| ~1030 | νₛ(C-O-C) | Symmetric C-O-C stretch (methoxy) |

| ~980 | Ring Breathing | Pyrimidine ring breathing mode |

| ~750 | ν(C-Cl) | C-Cl stretching |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. wisc.edu This method is used to investigate charge transfer, hyperconjugative interactions, and delocalization within a molecule. researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: These are representative interactions expected for the title compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | ~25.5 | π-delocalization |

| LP (1) N1 | π* (C5-C6) | ~20.1 | π-delocalization |

| LP (1) N3 | π* (C2-N1) | ~22.8 | π-delocalization |

| LP (2) O | π* (C5-C6) | ~18.4 | Resonance (methoxy group donation) |

| LP (3) Cl | σ* (C4-C5) | ~2.1 | Hyperconjugation (inductive effect) |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules, particularly in complex environments.

Conformational analysis aims to identify all low-energy conformers of a molecule and map the energy landscape that connects them. For this compound, the primary source of conformational flexibility is the rotation of the methoxy (B1213986) and methyl groups. A potential energy surface (PES) scan can be performed by systematically rotating the C(6)-O bond of the methoxy group and calculating the energy at each step. This would likely reveal that the most stable conformation is one where the methoxy group's methyl moiety is planar with the pyrimidine ring to maximize conjugation, though steric hindrance could influence the exact minimum energy dihedral angle. While the pyrimidine ring itself is largely rigid, understanding the preferred orientation of its substituents is critical for modeling its interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov In the context of drug discovery, where pyrimidine scaffolds are common, MD simulations can be used to model the interaction between a ligand like this compound (or a derivative) and a biological target, such as an enzyme's active site.

The simulation starts by placing the ligand into the binding site of a receptor protein. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics, using a force field (like CHARMM, AMBER, or OPLS) to describe the interatomic forces. rsc.org These simulations, which can span from nanoseconds to microseconds, provide detailed information on:

Binding Stability: Whether the ligand remains stably bound in the active site.

Key Interactions: The specific hydrogen bonds, hydrophobic contacts, or electrostatic interactions that stabilize the ligand-receptor complex.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

By analyzing the trajectory from an MD simulation, researchers can estimate the binding free energy, providing a quantitative measure of binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors based on the pyrimidine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. While specific, dedicated QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its potential behavior by examining studies on related pyrimidine derivatives. acs.orgmdpi.com

The core of QSAR/QSPR analysis lies in the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including electronic, steric, and lipophilic properties. For this compound, these descriptors can be computationally predicted. These predicted properties are fundamental inputs for any potential QSAR or QSPR model.

For instance, a hypothetical QSAR study could correlate descriptors like those listed below with a specific biological activity, such as inhibitory activity against a particular enzyme. Researchers might synthesize a series of analogues by modifying the substituents on the pyrimidine ring and then measure their biological activity. The resulting dataset would be used to build a mathematical model. Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time based on structural descriptors. These models are crucial in chemical engineering and materials science for process design and optimization.

Below is an interactive table of computationally predicted molecular descriptors for this compound and related structures, which would form the basis of a QSAR or QSPR study.

Theoretical Mechanistic Elucidation of Reactivity

Theoretical and computational chemistry provide powerful tools to elucidate the reaction mechanisms, transition states, and reactivity patterns of molecules like this compound. The reactivity of this compound is primarily dictated by the electronic properties of the pyrimidine ring and its substituents: the chloro, methoxy, and methyl groups.

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deficiency is further modulated by the attached functional groups.

Chloro Group: The chlorine atom at the C4 position is a key reactive site. It is an electron-withdrawing group via induction but can also act as a weak pi-donor. Its most significant role is as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. evitachem.com

Methoxy Group: The methoxy group at the C6 position is electron-donating through resonance, which can partially counteract the electron-withdrawing nature of the ring nitrogens and the chloro group. This donation can influence the regioselectivity of nucleophilic attacks.

Methyl Group: The methyl group at the C2 position is a weak electron-donating group through hyperconjugation, slightly increasing the electron density of the ring.

Computational studies on related chloropyrimidines confirm that the C4 position is highly susceptible to nucleophilic attack. mdpi.comresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway of a nucleophile attacking the C4 carbon. These calculations can determine the structure of the intermediate Meisenheimer complex and the transition state energies for its formation and the subsequent expulsion of the chloride ion.

A common reaction involving similar scaffolds is the Suzuki-Miyaura coupling, where a palladium catalyst is used to form a new carbon-carbon bond at the position of the chlorine atom. mdpi.com Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the reaction kinetics and the influence of ligands on the catalyst.

Furthermore, quantum chemical calculations can predict the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO distribution would likely show a high coefficient on the C4 carbon, indicating it as the primary site for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential, likely around the C4 carbon and hydrogens) regions of the molecule, guiding the understanding of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information on charge distribution and orbital interactions. researchgate.net For this compound, this analysis would quantify the polarization of the C-Cl bond and the electron-donating effect of the methoxy group, providing a quantitative basis for its reactivity.

While specific mechanistic studies for this exact molecule are sparse, the well-established reactivity patterns of substituted pyrimidines, supported by computational investigations on analogous systems, provide a robust framework for predicting its chemical behavior. researchgate.netresearchgate.net

Advanced Research in Medicinal Chemistry: Therapeutic Potential of 4 Chloro 6 Methoxy 2 Methylpyrimidine Derivatives

Targeted Drug Discovery and Development

Derivatives of 4-chloro-6-methoxy-2-methylpyrimidine are being investigated for a multitude of pharmacological activities, demonstrating the scaffold's broad utility in creating targeted therapies.

Inhibitors of Kinase Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netstratech.co.ukoncotarget.com This has made it a prime target for the development of novel anticancer drugs. oncotarget.comresearchgate.net Pyrimidine (B1678525) derivatives have emerged as a promising class of kinase inhibitors, with several approved drugs utilizing this core structure. acs.org

Research has shown that quinoline (B57606) derivatives, which can be synthesized from pyrimidine precursors, are effective PI3K/mTOR inhibitors. researchgate.net For instance, NVP-BEZ235, a dual PI3K/mTOR inhibitor, has shown efficacy in preclinical models of pancreatic ductal adenocarcinoma and multiple myeloma. researchgate.net Similarly, PF-04691502, a derivative from the 4-methylpyridopyrimidinone series, is a potent PI3K/mTOR inhibitor with demonstrated antitumor effects. nih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, closely related to the core subject, has been extensively studied for kinase inhibition. A series of these derivatives were synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK4/6, which are critical in pancreatic cancer. researchgate.net Compound 41 from this series was identified as a highly selective and potent CDK4/6 inhibitor. researchgate.net Other studies have developed pyrido[2,3-d]pyrimidine derivatives as inhibitors for eukaryotic Elongation Factor-2 Kinase (eEF-2K) and PIM-1 kinase, both of which are implicated in cancer cell survival and proliferation. nih.govrsc.org

| Compound Class | Target Kinase | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | CDK4/6 | Pancreatic Cancer | Compound 41 identified as a selective and potent inhibitor. | researchgate.net |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K | Cancer | Compound 6 significantly reduced eEF-2K activity in breast cancer cells. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 | Cancer | Compounds 6 and 11 showed potent PIM-1 inhibition (IC50 = 34.6 and 21.4 nM). | rsc.org |

| Thieno[2,3-d]pyrimidine derivatives | CK2 | Cancer | Showed high selectivity for CK2 inhibition with IC50 values as low as 0.1 µM. | nih.gov |

Antimicrobial Agents with Broad-Spectrum Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. thepharmajournal.com Pyrimidine derivatives have long been recognized for their potential in this area, forming the basis for various antibacterial and antifungal drugs. gsconlinepress.comijpsr.comnih.gov

Derivatives of 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) are noted to possess antimicrobial efficacy. The synthesis of novel pyrimidine-based compounds has yielded molecules with significant, broad-spectrum activity. For example, certain pyrimidine derivatives have shown potent inhibitory action against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans. nih.gov One study identified compound 7c as a particularly effective agent, with a Minimum Inhibitory Concentration (MIC) of 2.4 μmol/L against several pathogens, acting through the inhibition of dihydrofolate reductase (DHFR). nih.gov

Other research has focused on combining the pyrimidine scaffold with other heterocyclic systems, such as benzofuran, to create potent antimicrobial agents. nih.gov Compounds 5a and 5c from one such series were identified as potential broad-spectrum inhibitors. nih.gov The Biginelli reaction is another common method used to synthesize pyrimidine derivatives, yielding compounds like 49c and 49f , which demonstrated antibacterial activity comparable to the standard drug Streptomycin. mdpi.com

| Compound Series | Mechanism/Target | Spectrum of Activity | Example Compound(s) | Reference |

|---|---|---|---|---|

| Substituted Pyrimidines | DHFR Inhibition | Gram-positive, Gram-negative, Fungi | 7c | nih.gov |

| Benzofuran-Pyrimidines | GluN-6-P Inhibition (predicted) | Broad-spectrum | 5a, 5c | nih.gov |

| Biginelli Pyrimidines | Not specified | Gram-negative (E. coli, P. aeruginosa, K. pneumonia) | 49c, 49f | mdpi.com |

| Azo-Pyrimidines | Not specified | Gram-positive, Gram-negative | Compound 31 | thepharmajournal.com |

Antihypertensive Compounds and Cardiovascular Agents

Cardiovascular diseases, particularly hypertension, remain a leading global health challenge. researchgate.net Pyrimidine derivatives have been developed as effective cardiovascular agents, notably as antihypertensives. gsconlinepress.commdpi.com Some derivatives of 4-chloro-6-methoxy-2-(methylthio)pyrimidine have been reported to have cardiovascular benefits, including antihypertensive effects.

A key mechanism of action for antihypertensive pyrimidines is the blocking of calcium channels, similar to the action of nifedipine. researchgate.netmdpi.com Researchers have synthesized various dihydropyrimidine (B8664642) (DHPM) derivatives that act as efficient calcium channel blockers, which helps manage hypertension by affecting calcium ion intake in vascular smooth muscle. researchgate.net

Furthermore, a specific thiopyrimidine derivative, 4CPTP [1(4- carboxy phenyl)-4,4,6-trimethyl-1H,4H pyrimidine- 2 thiol], has been experimentally evaluated for its effects on the cardiovascular system. indexcopernicus.com The study found that 4CPTP possesses negative ionotropic (decreasing the force of heart contractions) and negative chronotropic (decreasing heart rate) actions, along with a dose-dependent hypotensive effect in animal models. indexcopernicus.com

Anti-inflammatory and Immunomodulatory Agents

Chronic inflammation is a key factor in many diseases, and pyrimidine derivatives have shown significant promise as anti-inflammatory agents. nih.govgsconlinepress.com The family of compounds derived from 4-chloro-6-methoxy-2-(methylthio)pyrimidine is known to include members with anti-inflammatory and immunomodulatory properties.

A major target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. Studies have investigated pyrimidine derivatives as selective COX-2 inhibitors, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Compounds L1 and L2 in one study demonstrated high selectivity towards COX-2, comparable to the established drug meloxicam. These compounds also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties that contribute to their anti-inflammatory profile. mdpi.com

In terms of immunomodulation, the pyrimidine derivative xymedon has been shown to stimulate nucleic acid synthesis in thymocytes and increase the secretion of endogenous DNA by lymphocytes, suggesting a systemic immunotropic mechanism. nih.gov

Exploration in Anticancer and Anti-AIDS Therapy

The pyrimidine core is central to many established chemotherapeutic agents. thepharmajournal.com Derivatives of 5-fluorouracil, a pyrimidine analog, are widely used in cancer treatment. indexcopernicus.com Research into novel pyrimidine derivatives continues to yield promising anticancer compounds. gsconlinepress.comgsconlinepress.commdpi.com For instance, quinazoline-based pyrimidodiazepines, synthesized from chloro-quinazoline precursors, have shown potent antiproliferative activity against a panel of 60 human tumor cell lines. nih.gov Compound 14g was highly effective against leukemia, colon, melanoma, and breast cancer cell lines, while compound 16c showed cytotoxic activity ten times greater than the standard drug doxorubicin (B1662922) against several cell lines. nih.gov

The mechanism of action for these compounds can be diverse. Some, like 14g , are believed to act by intercalating with DNA, while others may inhibit key enzymes involved in cancer progression. rsc.orgnih.gov

In the field of antiviral therapy, pyrimidine derivatives are foundational. The anti-HIV drugs lamivudine (B182088) and zidovudine (B1683550) are nucleoside reverse transcriptase inhibitors based on the pyrimidine structure. indexcopernicus.com Research continues to explore new pyrimidine-based compounds for their anti-HIV-1 activities, aiming to overcome drug resistance and improve treatment outcomes. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Lead Optimization

The process of refining a promising "hit" compound into a viable "lead" candidate is a critical phase in drug discovery known as lead optimization. criver.combiobide.com This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. biobide.com For pyrimidine derivatives, extensive Structure-Activity Relationship (SAR) studies are conducted to understand how different substituents on the pyrimidine ring influence biological activity. nih.gov

For example, in the development of pyrimidine-based kinase inhibitors, SAR studies revealed that incorporating a sulfonamide-bearing side chain at the 4-position and a substituted pyrazole (B372694) at the 2-position of an aminopyrimidine core resulted in compounds with narrow, more selective inhibition profiles. acs.org Similarly, for pyrido[2,3-d]pyrimidine derivatives targeting eEF-2K, SAR analysis found that an ethyl group at position R¹, a carboxamide (CONH₂) at R², and a cyclopropyl (B3062369) at R³ were optimal for inhibitory activity. nih.gov

SAR studies on antimalarial quinolines, which are structurally related, showed that the position of substituents on the aryl ring significantly impacts activity. nih.gov For instance, moving a nitro group on a phenyl ring from the para to the ortho or meta position led to decreased activity. nih.gov The addition of methoxy (B1213986) groups to pyridine (B92270) derivatives has also been shown to affect antiproliferative activity, with the number and position of these groups influencing the compound's efficacy against cancer cell lines. mdpi.com

This iterative process of synthesis, biological testing, and SAR analysis allows medicinal chemists to rationally design and optimize lead compounds, enhancing their therapeutic potential for clinical development. criver.comnih.gov

Systematic Elucidation of Pharmacophoric Requirements

The development of potent and selective therapeutic agents from the this compound scaffold necessitates a thorough understanding of its pharmacophoric requirements. A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. nih.gov For derivatives of this compound, which often target protein kinases, the pyrimidine core itself is a key pharmacophoric element. rsc.org

The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine (B94841) bases of ATP, the natural substrate for kinases. rsc.orgresearchgate.net This allows pyrimidine derivatives to bind to the ATP-binding site of kinases, a common mechanism of action for this class of compounds. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase domain, which is a critical determinant of binding affinity. nih.gov

Systematic studies and computational modeling, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping, have helped to define the key features for kinase inhibition by pyrimidine-based compounds. nih.govnih.gov A general pharmacophore model for pyrimidine-based kinase inhibitors often includes:

A heterocyclic core (the pyrimidine ring): Essential for forming hydrogen bonds with the kinase hinge region. nih.gov

A hydrogen bond donor/acceptor group: Often an amino group at the C4 position, which can interact with backbone carbonyls or other residues in the ATP-binding pocket.

A hydrophobic region: Substituents at various positions on the pyrimidine ring can occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. nih.gov The 2-methyl group on the parent scaffold can contribute to this hydrophobic interaction.

A solvent-exposed region: Modifications at certain positions can extend into the solvent-exposed region of the active site, providing opportunities to improve physicochemical properties like solubility without negatively impacting binding affinity.

The specific arrangement and nature of these pharmacophoric features determine the derivative's selectivity towards different kinases. For instance, the presence of specific aromatic rings and hydrophobic groups can dictate whether a compound inhibits tyrosine kinases, serine/threonine kinases, or has multi-kinase inhibitory activity. nih.govnih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

The therapeutic efficacy and selectivity of derivatives of this compound are profoundly influenced by the nature and position of various substituents on the pyrimidine core. The chloro, methoxy, and methyl groups on the parent scaffold serve as key handles for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

The chlorine atom at the C4 position is a particularly reactive site, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, anilines, and other heterocyclic moieties. nih.gov The nature of the substituent introduced at this position can have a dramatic impact on the biological activity. For example, the introduction of a fluoroalkylamino group at the C4 position of a related 6-chloropyrimidine series led to potent anti-cancer agents. nih.gov

The methoxy group at the C6 position also plays a crucial role in modulating the electronic properties of the pyrimidine ring and can influence binding affinity and selectivity. In some kinase inhibitor series, the presence of a methoxy group has been shown to be important for activity. researchgate.netnih.gov Its removal or replacement can lead to a significant decrease in inhibitory potency. acs.org

The methyl group at the C2 position contributes to the hydrophobic interactions within the kinase binding pocket. Modifications at this position can be used to fine-tune the selectivity profile of the compounds.

The following interactive table summarizes the general impact of substituent modifications on the efficacy and selectivity of pyrimidine derivatives based on established SAR principles.

| Position of Substitution | Type of Substituent | General Impact on Efficacy and Selectivity | Example from Related Pyrimidine Series |

|---|---|---|---|

| C4 | Amino and Substituted Amino Groups | Often crucial for hydrogen bonding interactions with the kinase hinge region, significantly impacting potency. The nature of the amine substituent can modulate selectivity. | Introduction of a fluoroalkylamino group at C4 in a 6-chloropyrimidine series resulted in potent anticancer activity. nih.gov |

| C6 | Methoxy Group | Can be critical for maintaining high potency. Its removal often leads to a significant loss of activity in certain kinase inhibitor classes. | In a series of 2-aminopyridine (B139424) ALK2 inhibitors, the removal of a methoxy group led to a significant decrease in BMP inhibition. acs.org |

| C2 | Heteroaryl Groups | Introduction of a heteroaryl group with a nitrogen atom at the ortho-position to the pyrimidine core can enhance anticancer activity. | In a series of 6-chloro-4-fluoroalkylamino-5-phenylpyrimidines, a 2-heteroaryl group with an ortho-nitrogen improved potency. nih.gov |

| C5 | Substituted Phenyl Groups | The substitution pattern on a C5-phenyl ring can significantly influence selectivity and potency against different cancer cell lines. | In a series of 2-heteroarylpyrimidines, the substituents on the 5-phenyl ring mimicked the SAR of a related triazolopyrimidine series. nih.gov |

Mechanism of Action (MOA) Investigations at the Molecular and Cellular Levels

The therapeutic effects of this compound derivatives, particularly in the context of cancer, are primarily attributed to their ability to modulate the activity of key cellular signaling pathways. A predominant mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases. researchgate.netnih.gov

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. rsc.org Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine derivatives, by acting as ATP-competitive inhibitors, can block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive tumor growth and progression. nih.govnih.gov

Specific kinase targets for pyrimidine derivatives include:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these kinases can block tumor angiogenesis and cell proliferation. nih.gov

Non-Receptor Tyrosine Kinases: Such as BCR-ABL, which is a key driver in chronic myeloid leukemia. nih.gov

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Inhibition of CDKs, such as CDK2 and CDK4/6, can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and prevent cancer cell division. nih.govnih.gov

Beyond kinase inhibition, derivatives of this compound can induce cancer cell death through the process of apoptosis , or programmed cell death. rsc.orgnih.gov The inhibition of survival signaling pathways by kinase inhibitors can trigger the apoptotic cascade. This is often characterized by cellular changes such as membrane blebbing, chromatin condensation, and the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov For instance, a coumarin (B35378) derivative with a chloro and methoxyphenyl group was found to induce G2-M phase arrest and apoptosis in HeLa cells. rsc.org

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations for Pyrimidine Analogues

The successful development of any therapeutic agent hinges on favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body. nih.govnih.gov

For pyrimidine analogues used in oncology, several key PK/PD considerations are of paramount importance:

Prodrug Nature and Intracellular Activation: Many pyrimidine analogues function as prodrugs, meaning they are administered in an inactive form and must be metabolized within the cell to their active form. nih.govresearchgate.net This activation often involves sequential phosphorylation by intracellular kinases to form the corresponding monophosphate, diphosphate, and triphosphate nucleotides. nih.govuu.nl The triphosphate form is typically the active species that interacts with the target, such as a kinase or DNA polymerase. nih.gov